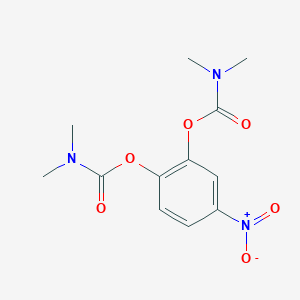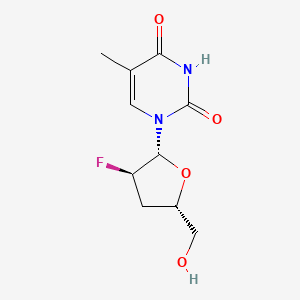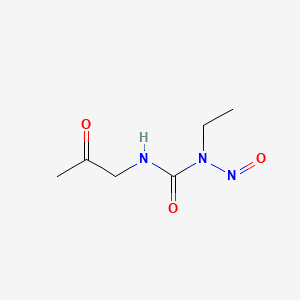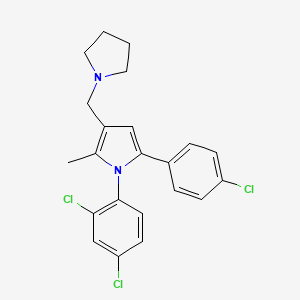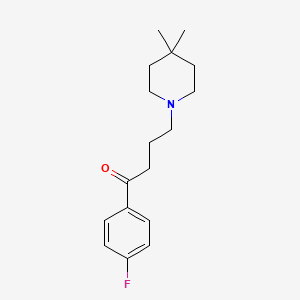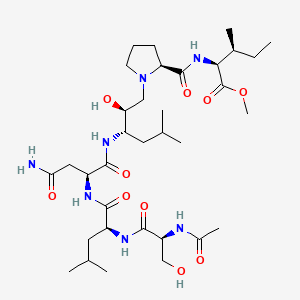
AcSerLeuAsnLeu(CHOHCH2)ProIleOMe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound AcSerLeuAsnLeu(CHOHCH2)ProIleOMe is a complex organic molecule with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AcSerLeuAsnLeu(CHOHCH2)ProIleOMe involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of functional groups to prevent unwanted reactions. The key steps include the formation of peptide bonds, the introduction of the hydroxymethyl group, and the final deprotection to yield the desired compound. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers to ensure high yield and purity. The process would be optimized for large-scale production, including the use of high-throughput purification techniques such as HPLC (high-performance liquid chromatography).
化学反応の分析
Types of Reactions
AcSerLeuAsnLeu(CHOHCH2)ProIleOMe can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminum hydride) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the peptide bonds would yield amine derivatives.
科学的研究の応用
AcSerLeuAsnLeu(CHOHCH2)ProIleOMe has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism by which AcSerLeuAsnLeu(CHOHCH2)ProIleOMe exerts its effects involves its interaction with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Similar compounds to AcSerLeuAsnLeu(CHOHCH2)ProIleOMe include other peptide-based molecules with hydroxymethyl groups. Examples include AcLeuAsnPhe(CHOHCH2)ProIleOMe and AcSerLeuAsnPhe(CHOHCH2)ProIleOMe.
Uniqueness
What sets this compound apart from similar compounds is its specific sequence of amino acids and the presence of the hydroxymethyl group. This unique structure allows it to interact with specific molecular targets in a way that other compounds cannot, making it a valuable tool in scientific research.
特性
CAS番号 |
127231-50-9 |
|---|---|
分子式 |
C34H61N7O10 |
分子量 |
727.9 g/mol |
IUPAC名 |
methyl (2S,3S)-2-[[(2S)-1-[(2S,3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-5-methylhexyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoate |
InChI |
InChI=1S/C34H61N7O10/c1-9-20(6)29(34(50)51-8)40-33(49)26-11-10-12-41(26)16-27(44)22(13-18(2)3)37-31(47)24(15-28(35)45)39-30(46)23(14-19(4)5)38-32(48)25(17-42)36-21(7)43/h18-20,22-27,29,42,44H,9-17H2,1-8H3,(H2,35,45)(H,36,43)(H,37,47)(H,38,48)(H,39,46)(H,40,49)/t20-,22-,23-,24-,25-,26-,27-,29-/m0/s1 |
InChIキー |
KPNCURHVSMVQLI-DVIYOIKASA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NC(=O)[C@@H]1CCCN1C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O |
正規SMILES |
CCC(C)C(C(=O)OC)NC(=O)C1CCCN1CC(C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


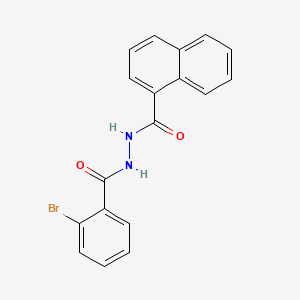
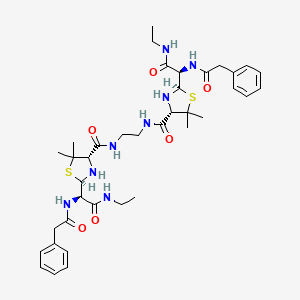
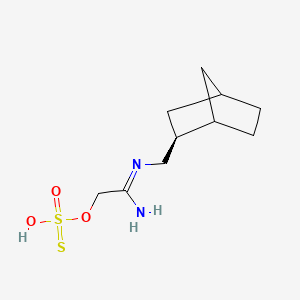



![3-methyl-10-oxa-2,4,5-triazatetracyclo[7.7.0.02,7.011,16]hexadeca-1(9),3,7,11,13,15-hexaen-6-one](/img/structure/B12795900.png)

